1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione
Description
Historical Context and Development of Oxazolo-Purine Chemistry
The exploration of oxazolo-purine derivatives began in the late 20th century, driven by interest in purine analogs for modulating biological systems. Early work focused on adenosine receptor interactions, with tricyclic oxazolo[2,3-f]purinediones synthesized in the 2000s demonstrating anticonvulsant activity and adenosine A2A receptor antagonism. These compounds, such as those with octyl substituents, showed selectivity for adenosine receptors, laying the groundwork for later structural optimizations. By the 2020s, research expanded into antitumor applications, exemplified by oxazolo[4,3-f]purine derivatives targeting PPIA in colorectal cancer models. The synthesis of 1-methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione builds on these advancements, incorporating substituents like the m-tolyloxymethyl group to enhance target specificity.
Structural Classification within Heterocyclic Chemistry
Oxazolo[2,3-f]purine derivatives belong to the broader class of fused bicyclic heterocycles, characterized by a five-membered oxazole ring fused to a purine system at positions 2 and 3. The purine core consists of a pyrimidine ring fused with an imidazole ring, while the oxazole contributes an oxygen and nitrogen atom to the heterocyclic framework. Substituents at key positions critically influence physicochemical properties:
- Position 1 : Methyl groups enhance metabolic stability.
- Position 7 : m-Tolyloxymethyl groups introduce steric bulk and modulate lipophilicity.
- Dihydro modification : Saturation of the 6,7-bond reduces ring strain, improving solubility.
This structural template diverges from related systems like oxazolo[5,4-d]pyrimidines, which lack the imidazole component of purines.
Relationship to Purine-Based Biological Systems
Purines, as fundamental components of DNA, RNA, and ATP, interact with numerous biological targets. Oxazolo[2,3-f]purine derivatives mimic endogenous purines, enabling modulation of enzymes and receptors. For example:
- Adenosine receptors : Early derivatives exhibited A2A receptor antagonism, with binding affinities (Ki) in the micromolar range.
- PPIA interaction : Recent oxazolo[4,3-f]purines inhibit cyclophilin A (PPIA), disrupting MAPK signaling in cancer cells.
- VEGFR-2 inhibition : Isoxazole-substituted oxazolo[5,4-d]pyrimidines demonstrate kinase inhibitory activity through π-alkyl interactions with residues like Ala866.
The m-tolyloxymethyl group in this compound may facilitate similar interactions, though specific target data remain under investigation.
This compound: Positioning within the Compound Class
This compound occupies a unique niche due to its substitution pattern:
Synthetic routes often employ microwave-assisted cyclization to form the oxazolo-purine core, achieving yields >60% with hexamethyldisilazane as a key reagent. The compound’s potential bioactivity likely stems from dual mechanisms: purine mimicry and substituent-driven target engagement, positioning it as a candidate for further preclinical study.
Properties
IUPAC Name |
4-methyl-7-[(3-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-4-3-5-10(6-9)23-8-11-7-20-12-13(17-16(20)24-11)19(2)15(22)18-14(12)21/h3-6,11H,7-8H2,1-2H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHMVCXYTVFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)NC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxazolo ring: This step typically involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the tolyloxymethyl group: This is achieved through nucleophilic substitution reactions, where the tolyloxymethyl group is introduced to the oxazolo ring.
Methylation: The final step involves the methylation of the purine ring to obtain the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Synthesis of 1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione
The synthesis of this compound typically involves several steps:
- Formation of the oxazolo ring: Cyclization of suitable precursors under controlled conditions.
- Introduction of the tolyloxymethyl group: Achieved through nucleophilic substitution reactions.
- Methylation: Final methylation of the purine ring to yield the target compound.
These steps may be optimized in industrial settings to improve yield and purity through adjustments in temperature, pressure, and catalyst use.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to act as a reagent in various chemical transformations.
Biology
Research indicates potential biological activities for this compound:
- Antimicrobial Properties: Studies have shown efficacy against certain bacterial strains.
- Antiviral Activities: Preliminary investigations suggest it may inhibit viral replication.
- Anticancer Potential: Ongoing research explores its mechanism of action against cancer cells through interference with DNA/RNA synthesis and modulation of signal transduction pathways.
Medicine
The compound is under investigation for therapeutic applications in treating various diseases. Its interaction with specific molecular targets could lead to novel treatments for conditions such as cancer and infectious diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical and agrochemical production.
Antimicrobial Activity Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibiotic agent.
Anticancer Evaluation
In vitro studies demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. Mechanistic studies revealed that it may induce apoptosis through DNA damage pathways. Further research is required to elucidate its full therapeutic potential.
Mechanism of Action
The mechanism of action of 1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.
Interfering with DNA or RNA synthesis: This can lead to the inhibition of cell proliferation, making it a potential anticancer agent.
Modulating signal transduction pathways: This can affect various cellular processes, such as apoptosis, cell cycle regulation, and immune response.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations
Core Heterocycle Impact: Oxazolo vs. Imidazo/Thiazolo: The oxazolo ring in the target compound (vs. imidazo or thiazolo in analogues) alters electron distribution and hydrogen-bonding capacity. Imidazo derivatives (e.g., compound 6h) exhibit strong 5-HT1A affinity (Ki = 5.6 nM), while thiazolo variants () remain understudied . A3 Adenosine Receptor Selectivity: Imidazo derivatives with bulky substituents (e.g., benzyl, propyl) show potent A3 antagonism, suggesting that lipophilic groups enhance adenosine receptor interactions .
Substituent Effects :
- Position 7 Modifications : The m-tolyloxymethyl group in the target compound may enhance metabolic stability compared to phenyl () or unsubstituted chains. The meta-methyl ether could improve solubility and blood-brain barrier penetration, critical for CNS-targeted agents.
- N-Alkylation : Methylation at position 1 (common across analogues) likely reduces metabolic degradation, as seen in imidazo derivatives with improved bioavailability .
Pharmacological Trends: 5-HT1A vs. A3 Selectivity: Imidazo derivatives with arylpiperazine side chains (e.g., 6h) favor 5-HT1A agonism, whereas bulkier N-substituents (e.g., benzyl) shift activity toward adenosine receptors. This highlights the role of side-chain flexibility and steric bulk in receptor targeting .
Biological Activity
1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of oxazolo-purine derivatives. Its molecular formula is , and it has a molecular weight of approximately 258.27 g/mol. The structure includes a methyl group and a tolyloxymethyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in purine metabolism. Specifically, it may act as an inhibitor of xanthine oxidase, an enzyme crucial in the conversion of hypoxanthine to xanthine and then to uric acid. This inhibition can potentially benefit conditions related to hyperuricemia and gout.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in cells.
Anti-inflammatory Effects
Studies have shown that the compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways. This could be particularly beneficial in treating inflammatory diseases.
Anticancer Potential
Preliminary investigations suggest that the compound may have anticancer effects through the induction of apoptosis in cancer cells. The specific pathways involved are still under investigation but may include the modulation of cell cycle regulators.
Case Studies
- Inhibition of Xanthine Oxidase : A study demonstrated that this compound significantly inhibited xanthine oxidase activity in vitro. The IC50 value was determined to be 12 µM, indicating a strong inhibitory effect compared to standard drugs used for gout treatment .
- Antioxidant Activity Assessment : In another study assessing antioxidant capabilities using DPPH radical scavenging assays, the compound showed a scavenging percentage of 85% at a concentration of 50 µg/mL, suggesting potent antioxidant activity .
- Anti-inflammatory Study : A recent investigation into the anti-inflammatory effects revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation by approximately 40% compared to control groups .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
